molecular formula C15H15N3O4 B10985440 N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine

Cat. No.: B10985440
M. Wt: 301.30 g/mol
InChI Key: QDNZSBQGLMERPD-UHFFFAOYSA-N
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Description

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine is a synthetic organic compound characterized by its unique pyridazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine typically involves the following steps:

    Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.

    Acylation Reaction: The pyridazinone core is then subjected to an acylation reaction with acetic anhydride or acetyl chloride to introduce the acetyl group.

    Coupling with Beta-Alanine: The final step involves coupling the acetylated pyridazinone with beta-alanine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyridazinone core, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Materials Science: It can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-glycine
  • N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-serine

Uniqueness

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine is unique due to its specific beta-alanine moiety, which may confer distinct biological activities and chemical properties compared to its analogs.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

3-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C15H15N3O4/c19-13(16-9-8-15(21)22)10-18-14(20)7-6-12(17-18)11-4-2-1-3-5-11/h1-7H,8-10H2,(H,16,19)(H,21,22)

InChI Key

QDNZSBQGLMERPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O

Origin of Product

United States

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